
2-(1,3-Dioxolan-2-YL)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxolan-2-YL)isonicotinaldehyde: is an organic compound that features a dioxolane ring attached to an isonicotinaldehyde moiety The dioxolane ring is a five-membered ring containing two oxygen atoms, while isonicotinaldehyde is a derivative of pyridine with an aldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 2-(1,3-Dioxolan-2-YL)isonicotinic acid.
Reduction: 2-(1,3-Dioxolan-2-YL)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its dioxolane ring can serve as a protecting group for aldehydes and ketones .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug design and development. It can be used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The dioxolane ring can act as a protecting group, preventing unwanted reactions at the aldehyde site during multi-step syntheses .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler compound with a similar ring structure but without the isonicotinaldehyde moiety.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but attached to a furan ring instead of isonicotinaldehyde.
Uniqueness: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is unique due to the presence of both the dioxolane ring and the isonicotinaldehyde moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and potential pharmaceutical development.
Propiedades
Número CAS |
1211587-18-6 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-10-8(5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
Clave InChI |
NBSNTZGONDELPL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=NC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


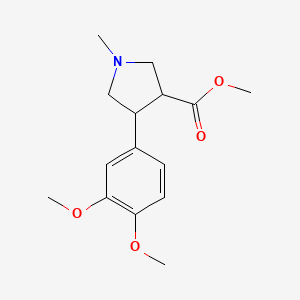
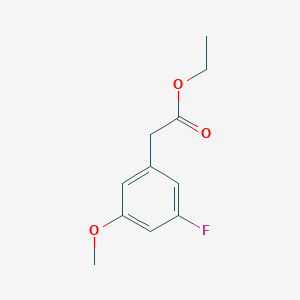
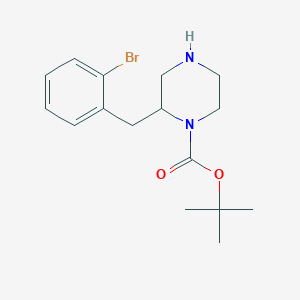
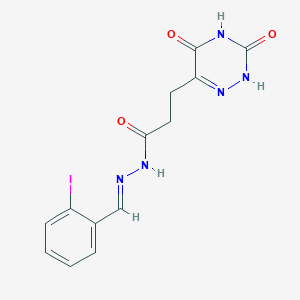

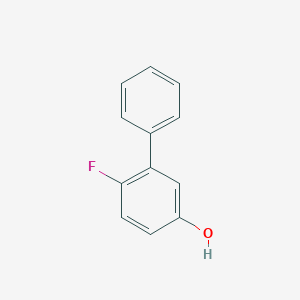
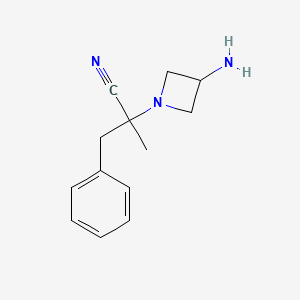
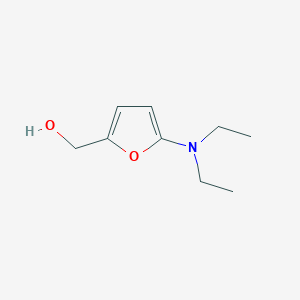
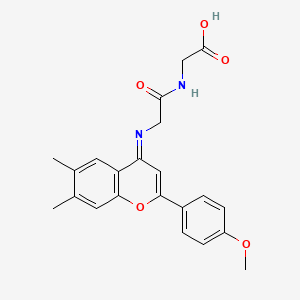

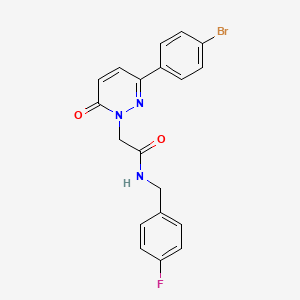
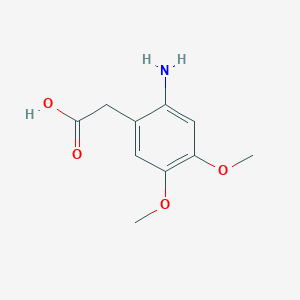
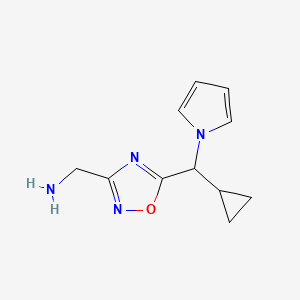
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
